molecular formula C14H16Cl3NO4S B2802366 Ethyl 1-(2,4,5-trichlorobenzenesulfonyl)piperidine-4-carboxylate CAS No. 1206106-42-4

Ethyl 1-(2,4,5-trichlorobenzenesulfonyl)piperidine-4-carboxylate

Cat. No.: B2802366
CAS No.: 1206106-42-4
M. Wt: 400.7
InChI Key: JILZBHNHSPPKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2,4,5-trichlorobenzenesulfonyl)piperidine-4-carboxylate is a synthetic organic compound that features a piperidine ring substituted with an ethyl ester group and a 2,4,5-trichlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2,4,5-trichlorobenzenesulfonyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with 2,4,5-trichlorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2,4,5-trichlorobenzenesulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiols in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used.

    Hydrolysis: Ethyl 1-(2,4,5-trichlorobenzenesulfonyl)piperidine-4-carboxylic acid.

    Oxidation and Reduction: Various oxidized or reduced forms of the piperidine ring.

Scientific Research Applications

Ethyl 1-(2,4,5-trichlorobenzenesulfonyl)piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-(2,4,5-trichlorobenzenesulfonyl)piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and its esters.

    Sulfonyl compounds: Compounds containing sulfonyl groups attached to aromatic rings.

Uniqueness

Ethyl 1-(2,4,5-trichlorobenzenesulfonyl)piperidine-4-carboxylate is unique due to the combination of its piperidine ring, ethyl ester, and 2,4,5-trichlorobenzenesulfonyl group. This combination imparts specific chemical properties that can be exploited in various applications, making it distinct from other piperidine or sulfonyl compounds .

Properties

IUPAC Name

ethyl 1-(2,4,5-trichlorophenyl)sulfonylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl3NO4S/c1-2-22-14(19)9-3-5-18(6-4-9)23(20,21)13-8-11(16)10(15)7-12(13)17/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILZBHNHSPPKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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